N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a difluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of benzo[d][1,3]dioxole with appropriate reagents to introduce the amino and oxoethyl groups. This is followed by the formation of the pyrimidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein efflux pumps, which are involved in cancer cell resistance .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Known for its anticancer properties and inhibition of angiogenesis.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is unique due to its combination of structural features, which confer a broad spectrum of biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C20H15F2N5O5S |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H15F2N5O5S/c21-11-3-1-9(5-12(11)22)18(29)25-16-17(23)26-20(27-19(16)30)33-7-15(28)24-10-2-4-13-14(6-10)32-8-31-13/h1-6H,7-8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
VLWPHXSDIWAXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
Origin of Product |
United States |
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